![molecular formula C22H21N3O3S3 B2476174 (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 941946-63-0](/img/structure/B2476174.png)
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H21N3O3S3 and its molecular weight is 471.61. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Cancer Activity
Compounds similar to (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide have been investigated for their anti-cancer properties. Al-Said et al. (2011) found that certain 1,2-dihydropyridines, thiophenes, and thiazoles exhibited significant in vitro anticancer activity against the human breast cancer cell line MCF7, with some compounds showing better activity than the reference drug Doxorubicin (Al-Said, M., Bashandy, M. S., Al-Qasoumi, S. I., & Ghorab, M., 2011).
AChE Inhibitory Activity
Research by Sivakumar et al. (2013) focused on the synthesis of novel dispiro heterocycles, including compounds with structural similarities to the mentioned compound, which showed potent acetylcholinesterase (AChE) inhibitory activity. One compound in particular exhibited significant AChE inhibitory potency (Sivakumar, S., Kumar, R. R., Ali, M. A., & Choon, T. S., 2013).
Antibacterial Activity
Selvakumar and Elango (2017) synthesized novel derivatives that included a thiazole ring and demonstrated good antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Selvakumar, B., & Elango, K., 2017).
Cannabinoid Receptor Antagonists
Compounds with a similar structure, particularly those containing a piperidine ring, have been studied as cannabinoid receptor antagonists. Lan et al. (1999) discussed the structure-activity relationships of pyrazole derivatives in this context, highlighting their potential as pharmacological probes and therapeutic agents (Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S., McCallion, D., Pertwee, R., & Makriyannis, A., 1999).
Molecular Interaction Studies
Shim et al. (2002) conducted a study on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, which could be relevant for understanding the behavior of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide (Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A., 2002).
properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S3/c1-24-20-17-6-3-2-5-15(17)8-9-18(20)30-22(24)23-21(26)16-10-12-25(13-11-16)31(27,28)19-7-4-14-29-19/h2-9,14,16H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNOFLNDFHMADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.